N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Overview
Description
“N-(3-nitrophenyl)pyrrolidine-1-carboxamide” is a small molecule drug compound. It is also known as NPC or CP-809. The compound is characterized by the pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of different synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C11H13N3O3 . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of the studied compounds has also been investigated .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 235.24 . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.Scientific Research Applications
Synthesis and Antidepressant Activity
N-(3-nitrophenyl)pyrrolidine-1-carboxamide is synthesized and studied for its potential antidepressant activity. The synthesis involves novel methods like stirring and sonication, leading to the production of Schiff’s bases and 2-azetidinones. These compounds demonstrate antidepressant and nootropic activities, suggesting that the 2-azetidinone skeleton in this compound has potential as a central nervous system active agent (Thomas et al., 2016).
Androgen Receptor Antagonism
Research on similar compounds, such as 4-(anilino)pyrrole-2-carboxamides, includes the development of novel androgen receptor (AR) antagonists. These compounds, including N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrole-2-carbonyl]pyrrolidine, have shown potent AR antagonism and efficacy against human prostate tumor cells (Wakabayashi et al., 2008).
Biomedical Research with Nitroxides
Stable free radicals like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, related to this compound, are used in biomedical research, particularly in magnetic resonance spectroscopy and imaging. These compounds demonstrate high stability in biological systems, making them suitable as molecular probes and labels (Dobrynin et al., 2021).
Interaction with Vanadium Compounds
Studies involving vanadium compounds with ligands similar to this compound show their interaction with the amide functionality. These interactions are crucial in understanding the chemical and physical properties of these complexes, which can be applied in various scientific fields, including catalysis and materials science (Soulti et al., 1998).
Enantioselective Reactions
The Michael reaction involving chiral secondary enaminoesters with nitroethylenes, leading to pyrrolidines, is an area of research relevant to this compound. Such reactions are crucial in the synthesis of chiral compounds, which have applications in pharmaceuticals and asymmetric synthesis (Revial et al., 2000).
Mechanism of Action
While the specific mechanism of action for “N-(3-nitrophenyl)pyrrolidine-1-carboxamide” is not mentioned in the search results, it is known to target the dopamine transporter (DAT) protein in the brain, which is responsible for controlling the reuptake of dopamine.
Future Directions
Properties
IUPAC Name |
N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWQPBHGXPDITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325612 | |
Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35799-28-1 | |
Record name | NSC512796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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